molecular formula C16H24N2O B248249 N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide

N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide

Cat. No.: B248249
M. Wt: 260.37 g/mol
InChI Key: IJWYWOWSWPMWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a propanamide moiety, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide typically involves the reaction of 2,5-dimethylphenylamine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then treated with piperidine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides in the presence of a base such as sodium hydride

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Amines

    Substitution: Alkylated derivatives

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-3-(piperidin-1-yl)propanamide
  • 2-(2,5-Dimethylphenyl)-1-(4-methyl-1-piperidinyl)ethanone
  • (2,5-Dimethylphenyl)(2-methyl-1-piperidinyl)methanone

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and a propanamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C16H24N2O/c1-13-6-7-14(2)15(12-13)17-16(19)8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19)

InChI Key

IJWYWOWSWPMWFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCCCC2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCCCC2

solubility

39.1 [ug/mL]

Origin of Product

United States

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